molecular formula C20H16N2O3 B187468 N-benzhydryl-2-nitrobenzamide CAS No. 88229-33-8

N-benzhydryl-2-nitrobenzamide

Cat. No.: B187468
CAS No.: 88229-33-8
M. Wt: 332.4 g/mol
InChI Key: HCGGJJAZZONEIN-UHFFFAOYSA-N
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Description

N-benzhydryl-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with diphenylmethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of larger reactors and more efficient purification techniques such as continuous flow reactors and automated chromatography systems. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-nitrobenzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the diphenylmethyl group can be oxidized to form a carbonyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent, room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures (50-100°C).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4), solvents like acetone, room temperature.

Major Products Formed

    Reduction: Formation of N-(diphenylmethyl)-2-aminobenzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

    Oxidation: Formation of N-(diphenylmethyl)-2-nitrobenzaldehyde.

Scientific Research Applications

N-benzhydryl-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diphenylmethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(diphenylmethyl)-1-phenylethan-1-imine: Similar structure with a Schiff base instead of an amide bond.

    N-(diphenylmethyl)-2-aminobenzamide: Similar structure with an amine group instead of a nitro group.

    N-(diphenylmethyl)-2-nitrobenzoic acid: Similar structure with a carboxylic acid group instead of an amide bond.

Uniqueness

N-benzhydryl-2-nitrobenzamide is unique due to the presence of both the diphenylmethyl and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups allows for diverse reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable molecule for scientific research and industrial applications.

Properties

CAS No.

88229-33-8

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-benzhydryl-2-nitrobenzamide

InChI

InChI=1S/C20H16N2O3/c23-20(17-13-7-8-14-18(17)22(24)25)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,21,23)

InChI Key

HCGGJJAZZONEIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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